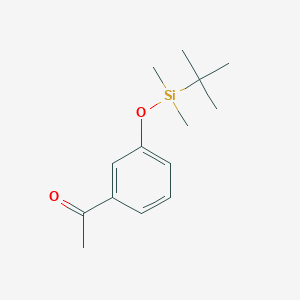
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
概要
説明
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the nitrofuran moiety in its structure suggests potential biological activity, as nitrofuran derivatives are known for their antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nitration reaction followed by a coupling reaction with the pyrazole ring.
Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitrofuran moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Isopropyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use in the development of new drugs, particularly antimicrobial agents.
Industry: Could be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is likely related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Metronidazole: A nitroimidazole compound with similar antimicrobial activity.
Uniqueness
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
特性
CAS番号 |
61619-66-7 |
|---|---|
分子式 |
C11H11N3O4 |
分子量 |
249.22 g/mol |
IUPAC名 |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O4/c1-7(2)13-5-8(6-15)11(12-13)9-3-4-10(18-9)14(16)17/h3-7H,1-2H3 |
InChIキー |
SZJJFHMSFBZIAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)



![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B8707368.png)
